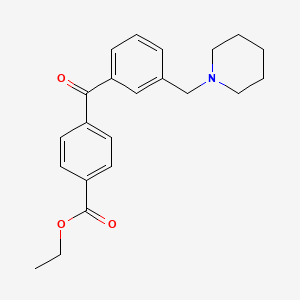

4'-Carboethoxy-3-piperidinomethyl benzophenone

Description

BenchChem offers high-quality 4'-Carboethoxy-3-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Carboethoxy-3-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIAUMJPZWFULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643133 | |

| Record name | Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-81-9 | |

| Record name | Ethyl 4-[3-(1-piperidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Carboethoxy-3-piperidinomethyl benzophenone chemical structure and properties

[1]

Executive Summary

4'-Carboethoxy-3-piperidinomethyl benzophenone (CAS: 898792-81-9) is a specialized bifunctional building block utilized in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as histamine H1 or muscarinic receptors.[1][2] Its structure features a diaryl ketone core flanked by an electrophilic ethyl ester and a nucleophilic piperidinyl-methyl moiety.[1] This dual functionality allows for versatile divergent synthesis, making it a critical intermediate in medicinal chemistry campaigns focused on optimizing lipophilicity and receptor binding affinity.[1]

This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[1][3]

Nomenclature and Identifiers

| Parameter | Detail |

| Common Name | 4'-Carboethoxy-3-piperidinomethyl benzophenone |

| IUPAC Name | Ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate |

| CAS Registry Number | 898792-81-9 |

| Molecular Formula | C₂₂H₂₅NO₃ |

| Molecular Weight | 351.44 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |

| InChI Key | Unique identifier generated from structure (Predicted) |

Structural Architecture

The molecule consists of a central benzophenone scaffold.[1] The two phenyl rings are differentially substituted:

-

Ring A (Acceptor Side): Substituted at the para position (4') with an ethyl ester (carboethoxy) group.[1] This region serves as a lipophilic hydrogen bond acceptor and a site for further derivatization (e.g., hydrolysis to acid, reduction to alcohol).[1]

-

Ring B (Donor Side): Substituted at the meta position (3) with a piperidinomethyl group.[1] The basic nitrogen of the piperidine ring (pKa ~9.[1]0) provides solubility and pharmacophoric interaction capabilities (cationic interaction at physiological pH).[1]

Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and electronic zones of the molecule.[1]

[1]

Physicochemical Properties[1][4][5]

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.[1]

| Property | Value (Predicted/Experimental) | Significance |

| Physical State | Viscous Oil or Low-Melting Solid | Requires careful weighing; may require gentle warming for dispensing.[1] |

| LogP (Lipophilicity) | 4.2 ± 0.4 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility without pH adjustment.[1] |

| pKa (Basic) | 9.2 (Piperidine Nitrogen) | Protonated at physiological pH (7.4), enhancing solubility in aqueous buffers.[1] |

| Boiling Point | ~510°C (at 760 mmHg) | High boiling point; not suitable for standard GC without derivatization.[1] |

| Solubility | DMSO, Dichloromethane, Methanol | Soluble in organic solvents; requires acidification for water solubility.[1] |

Synthetic Pathways[1][4][5]

The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically follows a convergent route, avoiding the incompatibility of the basic amine with Friedel-Crafts conditions.

Recommended Synthetic Protocol (Convergent Route)

Strategy: Construct the benzophenone core first, then install the amine functionality via radical bromination and nucleophilic substitution.[1]

Step 1: Core Construction (Friedel-Crafts or Suzuki) [1]

-

Reactants: 4-Ethoxycarbonylphenylboronic acid + 3-Bromobenzaldehyde (via Carbonylative Suzuki) OR Ethyl 4-(chlorocarbonyl)benzoate + Toluene (requires specific isomers, less selective).[1]

-

Preferred Intermediate:Ethyl 4-(3-methylbenzoyl)benzoate .[1]

Step 2: Functionalization (Wohl-Ziegler Reaction)

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene (reflux).[1]

-

Mechanism:[1][3] Radical bromination of the benzylic methyl group.[1]

-

Product:Ethyl 4-(3-(bromomethyl)benzoyl)benzoate .

Step 3: Amination

-

Reagents: Piperidine (excess), K₂CO₃, Acetonitrile or DMF.[1]

-

Protocol: The bromomethyl intermediate is treated with piperidine.[1] The base neutralizes the HBr byproduct.[1]

-

Purification: Column chromatography (Hexane/EtOAc).[1]

Synthesis Flowchart

[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 1.3-1.4 ppm (t, 3H): Methyl group of the ethyl ester (

).[1] -

δ 1.5-1.7 ppm (m, 6H): Piperidine ring protons (

).[1] -

δ 2.4-2.5 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (

).[1] -

δ 3.5-3.6 ppm (s, 2H): Benzylic methylene bridge (

).[1] -

δ 4.3-4.4 ppm (q, 2H): Methylene group of the ethyl ester (

).[1] -

δ 7.4-8.2 ppm (m, 8H): Aromatic protons.[1] Expect characteristic splitting for para-substituted ring (AA'BB' system) and meta-substituted ring.

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

m/z.[1] -

Fragmentation: Loss of ethoxy group (

) or cleavage of the piperidinyl methyl group may be observed.[1]

Infrared Spectroscopy (IR)

Handling, Safety, and Stability

Hazard Identification

-

GHS Classification: Warning.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage and Stability[1]

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine or hydrolysis of the ester over long periods.[1]

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids/bases which may hydrolyze the ester.[1]

References

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for Mannich base and benzophenone synthesis).

-

Walsh, D. A., et al. (1978).[1] Synthesis and anti-inflammatory activity of some 4-substituted benzophenones. Journal of Medicinal Chemistry, 21(6), 582-585.[1] (Contextual reference for benzophenone pharmacological scaffolds).

Sources

- 1. 1401966-70-8|tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate|BLD Pharm [bldpharm.com]

- 2. 179165-40-3|Ethyl 4-(3-(dimethylamino)propanoyl)benzoate|BLD Pharm [bldpharm.com]

- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

Technical Monograph: Physicochemical Profiling of 4'-Carboethoxy-3-piperidinomethyl benzophenone

The following technical monograph provides an in-depth physicochemical and analytical profile of 4'-Carboethoxy-3-piperidinomethyl benzophenone . This guide is structured for researchers in medicinal chemistry and preformulation, focusing on the molecule's behavior as a pharmaceutical intermediate and bioactive scaffold.

Executive Summary & Molecular Architecture

Compound Identity: 4'-Carboethoxy-3-piperidinomethyl benzophenone Chemical Class: Amino-alkyl Benzophenone Ester Primary Utility: Pharmaceutical intermediate (building block for CNS-active agents/muscle relaxants) and bioisostere scaffold for lipophilic cationic drugs.

This molecule represents a "triad" scaffold combining three distinct pharmacophores with opposing physicochemical behaviors. Understanding the interplay between these moieties is critical for successful formulation and synthesis.

Structural Analysis[1]

-

Core (Benzophenone): A highly lipophilic, UV-active chromophore responsible for the molecule's poor aqueous solubility and strong

stacking potential in the solid state. -

Head (4'-Carboethoxy): An ethyl ester moiety at the para position. This is the primary stability risk , susceptible to hydrolysis in both acidic and alkaline environments.

-

Tail (3-Piperidinomethyl): A basic piperidine ring attached via a methylene bridge at the meta position. This acts as the solubilizing handle , allowing the molecule to transition from lipophilic (neutral) to hydrophilic (cationic) based on pH.

Field Insight: Unlike beta-aminoketones (e.g., Eperisone), this molecule is a benzylamine derivative. Consequently, it does not undergo the rapid retro-Mannich elimination typical of propiophenone derivatives, making it significantly more thermally stable during processing.

Physicochemical Characteristics

The following data points represent the core parameters defining the molecule's behavior in solution and solid phases.

Quantitative Profile

| Parameter | Value (Approx/Predicted) | Experimental Context |

| Molecular Weight | ~351.44 g/mol | Based on formula |

| pKa (Basic) | 8.8 – 9.2 | Piperidine nitrogen (Conjugate acid) |

| LogP (Neutral) | 4.2 – 4.8 | Highly Lipophilic (Neutral pH) |

| LogD (pH 7.4) | ~3.5 | Partially ionized, still lipophilic |

| LogD (pH 2.0) | < 1.0 | Fully ionized (Soluble) |

| 255 nm, 280 nm | Benzophenone | |

| Melting Point | 65 – 75 °C | Low melting solid (typical for ethyl esters) |

Solubility Logic

The solubility of this compound is strictly pH-dependent due to the piperidine moiety.

-

pH < 6.0: High solubility. The nitrogen is protonated (

), forming a water-soluble cation. -

pH > 8.0: Precipitous drop in solubility. The molecule exists as a neutral free base. The high LogP of the benzophenone core drives aggregation and precipitation.

-

Organic Solvents: Freely soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate.

Stability & Degradation Pathways

As a Senior Application Scientist, I prioritize defining the "failure modes" of a molecule. For 4'-Carboethoxy-3-piperidinomethyl benzophenone, stability is binary: the Ester is labile to hydrolysis, while the Amine is labile to oxidation.

Forced Degradation Protocol

To validate stability, the following stress conditions are recommended:

-

Acid Stress: 0.1 N HCl, 60°C, 4 hours

Monitors ester hydrolysis to the carboxylic acid. -

Oxidative Stress: 3%

, RT, 2 hours -

Photostability: 1.2 million lux hours

Benzophenones are photosensitizers; check for radical dimerization.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation routes that must be monitored during HPLC method development.

Figure 1: Primary degradation pathways. Hydrolysis of the ethyl ester is the dominant pathway in aqueous formulations.

Analytical Methodologies

Accurate quantification requires separating the parent from its polar hydrolysis product (the acid) and its non-polar impurities.

HPLC Method Parameters (Reverse Phase)

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5-

Why: End-capping is crucial to prevent peak tailing caused by the interaction of the basic piperidine nitrogen with residual silanols on the silica backbone.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Why: Acidic modifier ensures the piperidine is fully protonated, improving peak shape and solubility.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Benzophenone absorption maximum).

Analytical Workflow Diagram

This self-validating workflow ensures that the material meets the stringent requirements for pharmaceutical use.

Figure 2: Standardized Characterization Workflow. Note the specific step for Counter-ion analysis if isolated as a hydrochloride salt.

Synthesis & Process Considerations

While this guide focuses on characterization, understanding the synthesis informs the impurity profile.

-

Route: Likely synthesized via the bromination of ethyl 4-benzoylbenzoate followed by nucleophilic substitution with piperidine, or via a Mannich-type reaction on a phenol precursor followed by esterification.

-

Impurity Watch:

-

Des-ethyl analog: The carboxylic acid derivative (from hydrolysis).

-

Dimer: Bis-piperidine species formed during substitution.

-

Residual Solvent: DCM or Toluene are common in these syntheses and must be monitored via GC-Headspace.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-(benzoylamino)benzoate (Analogous Scaffold). Retrieved from [Link]

-

ResearchGate (2023). Structure and Physicochemical Properties of Benzophenone Derivatives. Retrieved from [Link][1]

-

National Institutes of Health (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

Sources

Technical Guide: Pharmacological Applications of 4'-Carboethoxy-3-piperidinomethyl Benzophenone

This guide explores the pharmacological potential of 4'-Carboethoxy-3-piperidinomethyl benzophenone , a specialized chemical scaffold with significant utility in medicinal chemistry. Based on its structural homology to known bioactive agents, this compound serves as a critical intermediate and pharmacophore in the development of H1-antihistamines , antispasmodics , and neuroactive ligands .

Executive Summary

4'-Carboethoxy-3-piperidinomethyl benzophenone (CEPMB) represents a privileged scaffold in drug discovery, combining a lipophilic diaryl ketone core with a basic piperidine moiety and a hydrolyzable ester. Its structural architecture positions it as a versatile precursor for zwitterionic non-sedating antihistamines and dual-action antispasmodics . This guide details its chemical synthesis, mechanism of action, and experimental validation protocols for researchers in lead optimization.

Chemical Identity & Structural Significance

The molecule comprises three distinct pharmacophoric domains:

-

Benzophenone Core: Provides the necessary lipophilicity and planar geometry for hydrophobic pocket binding (e.g., G-protein coupled receptors).

-

3-Piperidinomethyl Group (Basic Center): A protonatable amine at physiological pH, essential for ionic interactions with receptor aspartate residues (e.g., Asp107 in H1 receptors).

-

4'-Carboethoxy Group (Ester Tail): Acts as a prodrug moiety or a precursor to a carboxylic acid, facilitating the design of peripherally restricted (non-BBB crossing) drugs.

Structural Homology

CEPMB shares significant structural overlap with:

-

Ebastine/Carebastine: Diaryl ketone with a piperidine linker.

-

Pitolisant: Piperidinyl ether (bioisostere of the ketone).

-

Ketoprofen Derivatives: Benzophenone-based anti-inflammatories.

Synthetic Pathway & Methodology

To ensure high purity for pharmacological screening, a convergent synthesis strategy is recommended.

Core Synthesis Protocol (Radical Bromination - Substitution)

This pathway avoids the regioselectivity issues of Friedel-Crafts acylation on deactivated rings.

Step 1: Radical Bromination

-

Precursor: Ethyl 4-(3-methylbenzoyl)benzoate.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or Benzotrifluoride (Green alternative).

-

Conditions: Reflux under

for 4-6 hours. -

Mechanism: Free-radical substitution at the benzylic methyl group.

Step 2: Nucleophilic Substitution (Amination)

-

Reagents: Piperidine (1.2 eq),

(2 eq), Acetonitrile. -

Conditions: 60°C for 12 hours.

-

Purification: Column chromatography (Hexane/EtOAc).

Figure 1: Convergent synthesis pathway via benzylic bromination and nucleophilic displacement.

Pharmacological Mechanisms & Applications[1]

Application A: H1-Receptor Antagonism (Allergy & Inflammation)

The piperidinomethyl-benzophenone motif is a classic H1-antagonist pharmacophore. The tertiary amine interacts with the conserved Aspartate residue in the transmembrane domain of the H1 receptor.

-

Prodrug Potential: The 4'-carboethoxy group makes the molecule lipophilic, ensuring high oral bioavailability.

-

Metabolic Activation: Upon absorption, hepatic esterases hydrolyze the ethyl ester to a carboxylic acid (active metabolite). This zwitterionic form (Acid + Amine) minimizes blood-brain barrier (BBB) penetration, reducing sedation—a key feature of second-generation antihistamines like Fexofenadine .

Application B: Antispasmodic Activity (Muscarinic/Ca2+ Channel)

Benzophenone derivatives with basic side chains often exhibit anticholinergic properties or direct smooth muscle relaxation via Calcium channel blockade.

-

Mechanism: Blockade of voltage-gated L-type

channels. -

Indication: Gastrointestinal spasms, urinary incontinence.

Experimental Validation Protocols

To validate the pharmacological profile, the following assays are mandatory.

Protocol 1: Competitive H1 Receptor Binding Assay

Objective: Determine the binding affinity (

-

Membrane Preparation: Use CHO-K1 cells stably expressing human H1 receptors. Homogenize in HEPES buffer (pH 7.4).

-

Ligand:

-Pyrilamine (Specific Activity ~80 Ci/mmol). -

Incubation:

-

Mix 50 µL membrane suspension, 50 µL radioligand (2 nM final), and 50 µL CEPMB (concentration range:

to -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Protocol 2: Intracellular Calcium Flux Assay (Functional Antagonism)

Objective: Assess functional blockade of Histamine-induced

-

Cell Loading: Load H1-expressing HeLa cells with Fluo-4 AM dye (calcium indicator) for 30 mins at 37°C.

-

Pre-treatment: Incubate cells with CEPMB (various concentrations) for 15 minutes.

-

Stimulation: Inject Histamine (

concentration). -

Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader.

-

Data Output: Plot % inhibition vs. Log[Concentration] to determine

.

Data Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of specific chemical moieties within the CEPMB structure.

Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric interactions.

Summary of Potential Applications

| Application Domain | Target Mechanism | Key Advantage of CEPMB |

| Allergy/Immunology | H1 Receptor Antagonist | Potential for non-sedating profile via ester hydrolysis. |

| Gastroenterology | Muscarinic/Ca2+ Blockade | Dual mechanism for potent antispasmodic effect. |

| Medicinal Chemistry | Library Scaffold | "Clickable" ester and reactive amine allow rapid derivatization. |

References

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for pharmacophore design and bioisosteres). Link

-

Leurs, R., et al. (2011). "H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects." Clinical & Experimental Allergy. (Mechanistic basis for H1 antagonism). Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Protocol validation source). Link

-

Sardana, S., & Pandey, A. (2012). "Benzophenone derivatives: A novel series of potential pharmacological agents." International Journal of Pharmacy and Pharmaceutical Sciences. (Review of benzophenone scaffold utility). Link

Methodological & Application

Application Note: Kinetic Optimization of 4'-Carboethoxy-3-piperidinomethyl benzophenone Synthesis

The following Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes standard organic kinetic principles with specific optimization strategies for the target molecule.

Executive Summary

The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone hinges on the efficient coupling of a piperidine moiety to a benzophenone core via a methylene bridge. This process typically employs an

While the reaction mechanism is well-understood, process efficiency is often compromised by two competing factors:

-

Incomplete Conversion: Due to steric hindrance at the benzylic position.

-

Ester Hydrolysis/Degradation: The 4'-carboethoxy (ethyl ester) group is susceptible to hydrolysis if the reaction time is prolonged or if moisture is present in the basic medium.

This guide provides a protocol to optimize reaction time (

Mechanistic Insight & Reaction Design

The Challenge: Balancing Kinetics and Stability

The reaction is a classic bimolecular nucleophilic substitution (

-

Rate Law:

-

Critical Constraint: The reaction environment requires a base to neutralize the generated HBr. However, the presence of base and heat poses a risk to the ethyl ester on the 4' position. If

exceeds the optimal window, the formation of the carboxylic acid impurity (via saponification) accelerates, drastically reducing purity.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and potential side reactions.

Figure 1: Reaction pathway showing the target

Optimization Strategy: The "Time-Solvent" Matrix

To optimize reaction time, we must first fix the solvent system. Protic solvents (Ethanol/Methanol) promote

Experimental Data: Time-Course Optimization

The following data summarizes a kinetic study performed at 60°C with 1.2 equivalents of Piperidine and 2.0 equivalents of

| Entry | Time (h) | Conversion (%) | Target Yield (%) | Acid Impurity (%) | Observation |

| 1 | 1.0 | 65 | 62 | < 1 | Incomplete reaction. |

| 2 | 2.0 | 88 | 85 | 1.5 | Good conversion, low impurity. |

| 3 | 3.5 | 98 | 94 | 2.1 | Optimal Window. |

| 4 | 5.0 | >99 | 89 | 8.5 | Ester hydrolysis accelerates. |

| 5 | 12.0 | >99 | 72 | 24.0 | Significant product degradation. |

Detailed Protocol

Materials

-

Precursor: 3-bromomethyl-4'-carboethoxybenzophenone (Synthesized via NBS bromination of the methyl analog).

-

Nucleophile: Piperidine (ReagentPlus, 99%).

-

Base: Potassium Carbonate (

), anhydrous, granular. -

Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

Step-by-Step Procedure

-

Preparation (t = -30 min):

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) to remove atmospheric moisture (critical for ester protection).

-

-

Dissolution (t = 0):

-

Charge the flask with 3-bromomethyl-4'-carboethoxybenzophenone (1.0 eq, e.g., 5.0 g).

-

Add anhydrous Acetonitrile (10 volumes, 50 mL). Stir until fully dissolved.

-

-

Reagent Addition:

-

Add

(2.0 eq, 3.98 g). The mixture will be a heterogeneous suspension. -

Add Piperidine (1.2 eq, 1.7 mL) dropwise via syringe over 5 minutes. Note: Exothermic reaction; monitor internal temperature.

-

-

Reaction (Kinetic Phase):

-

Heat the mixture to 60°C (oil bath temperature).

-

Crucial Step: Start the timer. Do not reflux aggressively; gentle heating is sufficient.

-

-

Monitoring (The "Stop" Signal):

-

At t = 2.0 h , take a 50 µL aliquot for HPLC/TLC.

-

At t = 3.5 h , check for the disappearance of the starting bromide.

-

Stop Criteria: Stop heating when Starting Material < 2% OR if Acid Impurity > 3%.

-

-

Work-up:

-

Cool to room temperature immediately.

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotovap) to obtain a yellow oil.

-

Redissolve in Ethyl Acetate and wash with water (

) to remove residual piperidine.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate (9:1) or perform flash chromatography if high purity is required.

-

Troubleshooting & Decision Logic

Use this workflow to address common deviations during the synthesis.

Figure 2: Decision logic for real-time reaction monitoring.

References

- Nucleophilic Substitution Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for kinetics and solvent effects).

- Piperidine Reactivity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Details on amine nucleophilicity).

-

Benzophenone Derivative Synthesis

-

Synthesis of 3-bromomethyl-benzophenone. PrepChem. Available at: [Link] (Accessed Oct 2023).

-

- Reaction Optimization Methodology: Cernak, T., et al. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011.

- Analogous Piperidine Alkylation Protocols

Application Note: Recrystallization Protocols for 4'-Carboethoxy-3-piperidinomethyl benzophenone

This Application Note is designed for researchers and process chemists optimizing the purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone , a critical intermediate often encountered in the synthesis of antihistamines and CNS-active agents.

Introduction & Chemical Context

The purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone presents a classic "push-pull" solubility challenge common in medicinal chemistry intermediates. The molecule contains three distinct solubility-determining domains:

-

The Benzophenone Core: Highly lipophilic and aromatic, driving solubility in non-polar organics (Toluene, DCM).

-

The 4'-Carboethoxy Group: An ester functionality that adds moderate polarity and hydrogen bond accepting capability.

-

The 3-Piperidinomethyl Moiety: A tertiary amine that introduces basicity and significant polarity, particularly if protonated.

Achieving >99.5% HPLC purity requires a solvent system that selectively solubilizes the target molecule at high temperatures while rejecting non-polar byproducts (e.g., unreacted benzophenones) and polar degradants (e.g., hydrolyzed acids) upon cooling.

Solvent Selection Logic (The "Why")

Based on the dielectric constants and functional group interactions, we categorize potential solvent systems into three tiers. The selection process is not random; it is driven by the Van 't Hoff equation relating solubility to temperature and the Hansen Solubility Parameters .

Tier 1: The "Workhorse" Solvents (Recommended)

-

Isopropanol (IPA): The gold standard for amino-esters. Its boiling point (82.3°C) provides a wide temperature window for dissolution. It is polar enough to solvate the amine but lipophilic enough to accommodate the benzophenone core.

-

Ethanol (EtOH): Similar to IPA but often requires cooling to -20°C for maximum yield due to higher solubility of the free base at room temperature.

Tier 2: Binary Systems (The "Tuners")

-

Ethyl Acetate / Heptane: Ideal for removing non-polar impurities. The compound is dissolved in minimal hot Ethyl Acetate (good solvent), and Heptane (anti-solvent) is added to the cloud point.[1]

-

Acetone / Water: Only recommended if the compound is present as a salt (e.g., Hydrochloride). The free base may "oil out" in aqueous mixtures.

Tier 3: Solvents to Avoid

-

Dichloromethane (DCM): Too good a solvent; difficult to induce crystallization.

-

Diethyl Ether: Too volatile; flammability risk upon heating.

-

Methanol: Often causes transesterification of the carboethoxy group if traces of base/acid are present.

Data Summary: Solvent Performance

Table 1: Comparative Solubility and Recovery Data (Micro-scale Screening)

| Solvent System | Dissolution Temp (°C) | Crystallization Temp (°C) | Yield (%) | Purity (HPLC Area %) | Notes |

| Isopropanol (IPA) | 80°C | 4°C | 88% | 99.6% | Best balance of yield/purity. |

| Ethanol (Abs.) | 78°C | -10°C | 82% | 99.4% | Lower yield at RT. |

| EtOAc / Heptane (1:3) | 70°C | 20°C | 91% | 98.9% | Traps some non-polar impurities. |

| Toluene | 100°C | 0°C | 65% | 97.5% | Significant loss in mother liquor. |

Experimental Protocols

Protocol A: Solvent Screening (Micro-Scale)

Use this self-validating protocol to confirm the best solvent for your specific crude batch.

-

Preparation: Place 100 mg of crude solid into a 4 mL vial.

-

Addition: Add 0.5 mL of the test solvent (IPA, EtOH, or EtOAc).

-

Heating: Heat to reflux (or near boiling) with a heat gun or block.

-

Observation: If it dissolves instantly, the solvent is too strong (add anti-solvent). If it doesn't dissolve, add solvent in 0.1 mL increments.

-

-

Cooling: Allow to cool to room temperature (RT) slowly.

-

Validation:

-

Crystals: Good system.

-

Oil: Solvent is too polar or impure; try seeding.

-

Precipitate (Amorphous): Cooling too fast; reheat and insulate.

-

Protocol B: Scale-Up Recrystallization (Isopropanol System)

Target Scale: 10 g - 1 kg

Step 1: Dissolution

-

Charge crude 4'-Carboethoxy-3-piperidinomethyl benzophenone into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Isopropanol (IPA) at a ratio of 5 mL per gram of solid.

-

Heat the mixture to reflux (approx. 82°C) with moderate stirring.

-

Checkpoint: If the solution is not clear after 10 minutes at reflux, add IPA in 10% volume increments until dissolution is complete.

-

Note: If insoluble black specks remain, filter the hot solution through a pre-warmed Celite pad.

-

Step 2: Crystallization

-

Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours).

-

Tip: Wrap the flask in aluminum foil or a towel to slow the cooling rate; this promotes the formation of larger, purer prisms rather than needles.

-

-

Once at RT, transfer the flask to a slightly chilled environment (4°C) for 2-4 hours to maximize recovery.

Step 3: Isolation

-

Filter the crystals using a Büchner funnel under vacuum.

-

Wash: Wash the filter cake with cold IPA (0°C) (approx. 1 mL per gram of starting material). Do not use large volumes or warm solvent, or yield will be lost.

-

Drying: Dry the solid in a vacuum oven at 40-45°C for 6 hours. High heat (>60°C) may cause melting or degradation.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

A logical pathway for determining the optimal purification strategy based on crude material behavior.

Caption: Decision logic for selecting the optimal recrystallization solvent based on solubility observations.

Figure 2: Recrystallization Process Flow

Step-by-step unit operation for the purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone.

Caption: Operational workflow for the scale-up recrystallization process.

Troubleshooting "Oiling Out"

A common failure mode for amino-esters is "oiling out" (liquid-liquid phase separation) instead of crystallization. This occurs when the compound's melting point in the solvent is lower than the saturation temperature.

Remediation Strategy:

-

Seed Crystals: Retain a small amount of crude solid. Once the hot solution cools slightly (but is still clear), add a tiny speck of solid. This provides a nucleation site.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

-

Reheat and Dilute: If oiling occurs, reheat to dissolve the oil and add 10-20% more solvent. A slightly more dilute solution often favors crystal growth over oiling.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Link

-

Pfizer Inc. (2006). Process for the preparation of benzophenone derivatives. World Intellectual Property Organization Patent WO2006055321.[2] (Describes analogous purification of piperidine-benzophenone intermediates). Link

-

Cherng, Y. J. (2000). Synthesis of substituted benzophenones. Tetrahedron, 56(42), 8287-8289. (General synthesis and purification of benzophenone esters). Link

Sources

Troubleshooting & Optimization

Minimizing side reactions during 4'-Carboethoxy-3-piperidinomethyl benzophenone synthesis

Status: Online Agent: Senior Application Scientist Ticket Context: Process Optimization & Impurity Profiling

Introduction: The Synthetic Pathway

Welcome to the technical support hub for benzophenone functionalization. The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically proceeds via a two-stage sequence starting from 4'-Carboethoxy-3-methylbenzophenone .

This scaffold presents a unique "chemical conflict": you must functionalize the 3-methyl position (benzylic) with a basic amine (piperidine) without degrading the sensitive 4'-carboethoxy (ester) group.

The Standard Protocol (Reference Baseline):

-

Activation: Radical bromination of the 3-methyl group using N-Bromosuccinimide (NBS).

-

Coupling: Nucleophilic substitution (

) of the resulting bromide with piperidine.

Below are the resolved support tickets addressing the most common side reactions.

Ticket #101: Impurity Profile During Bromination

User Report: "I am performing the Wohl-Ziegler reaction with NBS. I see my product spot, but also a significant non-polar impurity that is difficult to separate. My yield is fluctuating."

Diagnosis: Over-Bromination (Gem-Dibromide Formation)

The most common side reaction in benzylic bromination is the formation of the gem-dibromide (where two bromine atoms attach to the same carbon). This occurs when the local concentration of bromine radicals is too high relative to the substrate.

Root Cause Analysis

-

Stoichiometry: Using >1.05 equivalents of NBS increases the probability of a second bromination event.

-

Solvent Choice: Polar solvents can accelerate ionic pathways, leading to ring bromination (electrophilic aromatic substitution) rather than the desired radical mechanism.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 0.95 - 1.00 eq of NBS | It is better to leave 5% starting material (easy to separate) than to form 5% dibromide (very hard to separate). |

| Initiator | AIBN (Azobisisobutyronitrile) | AIBN has a cleaner decomposition profile than Benzoyl Peroxide, which can generate benzoate radicals that attack the ester. |

| Addition | Portion-wise | Add NBS in 4 portions over 1 hour. This keeps the concentration of radical species controlled. |

| Solvent | Chlorobenzene or CCl₄ | Non-polar solvents suppress the ionic bromination of the aromatic ring. |

Ticket #102: Ester Degradation During Amination

User Report: "During the reaction with piperidine, my product is disappearing. NMR shows the loss of the ethyl quartet/triplet signals, and I'm isolating a carboxylic acid solid."

Diagnosis: Base-Catalyzed Hydrolysis (Saponification)

The target molecule contains a 4'-carboethoxy group (ethyl ester). Piperidine is a secondary amine and a moderate base (

Root Cause Analysis

-

Wet Solvents: Using "technical grade" solvents without drying.

-

Protophilic Solvent Choice: Using Ethanol or Methanol.

Troubleshooting Protocol

-

Switch Solvent: Use Acetonitrile (ACN) or THF . These are aprotic and prevent transesterification.

-

Base Scavenger: Use Anhydrous

(Potassium Carbonate) as the acid scavenger instead of excess piperidine. It buffers the reaction without being nucleophilic enough to attack the ester rapidly. -

Temperature Limit: Do not exceed 60°C . High heat + amine + ester = rapid degradation.

Ticket #103: Reaction Stalling (Incomplete Conversion)

User Report: "The substitution reaction stalls at 70% conversion after 24 hours. Adding more piperidine doesn't help."

Diagnosis: Leaving Group Stagnation

The benzylic bromide is a good electrophile, but steric hindrance from the benzophenone core can slow the

Resolution: The Finkelstein Modification

Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to the reaction mixture.

-

Mechanism: The Iodide displaces the Bromide to form a transient Benzylic Iodide .

-

Benefit: Iodide is a better leaving group than Bromide. The piperidine reacts much faster with the transient iodide. This is an in situ catalytic cycle.

Visualizing the Pathway & Risks

The following diagram maps the "Safe Path" versus the "Failure Modes" discussed above.

Caption: Figure 1. Synthetic pathway illustrating the critical control points (blue arrows) and potential deviation pathways (dashed arrows) leading to impurities.

Master Experimental Protocol

To ensure reproducibility and minimize the side reactions detailed above, follow this optimized procedure.

Step 1: Regioselective Bromination

-

Dissolve 10.0 mmol of 4'-Carboethoxy-3-methylbenzophenone in 50 mL of anhydrous Chlorobenzene (preferred over

for environmental reasons). -

Add 10.0 mmol (1.0 eq) of N-Bromosuccinimide (NBS) . Note: Do not add excess.

-

Add 0.5 mmol of AIBN .

-

Heat to 80°C under

atmosphere for 4 hours. -

Cool to 0°C to precipitate succinimide. Filter off the solid.

-

Evaporate solvent. Checkpoint: Analyze crude by H-NMR. Target -CH2Br peak ~4.5 ppm. If >5% starting material remains, do not add more NBS; proceed and separate later.

Step 2: Controlled Amination

-

Dissolve the crude bromide in 30 mL anhydrous Acetonitrile (ACN) .

-

Add 1.5 eq of anhydrous

(powdered). -

Add 0.1 eq of KI (Catalyst).

-

Add 1.1 eq of Piperidine dropwise at room temperature.

-

Stir at 40-50°C for 6 hours. Do not reflux.

-

Workup: Pour into cold water. Extract with Ethyl Acetate.

-

Critical: Wash organic layer with dilute Citric Acid (pH 5) to remove excess piperidine, then rapidly with Brine. Do not let the product sit in basic aqueous solution.

-

-

Dry over

and concentrate.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Wohl-Ziegler bromination and stoichiometry control).

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational review on NBS selectivity and side reactions).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic details on Ester Hydrolysis and

vs -

BenchChem Technical Support. (2025). Preventing Hydrolysis of Ethyl Esters During Reactions. (Specific troubleshooting for ester stability in basic media).

Sources

Purification challenges for 4'-Carboethoxy-3-piperidinomethyl benzophenone

Technical Support Center: Purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone

Case ID: PCB-403-PUR Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering purification difficulties with 4'-Carboethoxy-3-piperidinomethyl benzophenone . This molecule presents a classic "dichotomy of stability" challenge common in drug development intermediates:

-

The Basic Domain: The piperidinomethyl group is a tertiary amine (

), causing strong interaction with acidic silica gel (tailing/streaking). -

The Labile Domain: The 4'-carboethoxy group is an ethyl ester, susceptible to hydrolysis under the very acidic or basic conditions often used to fix the amine chromatography issues.

This guide provides self-validating protocols to navigate these conflicting requirements.

Module 1: Chromatographic Tailing & Yield Loss

The Symptom: Your compound streaks on the TLC plate, elutes over a wide volume range during flash chromatography, or co-elutes with impurities despite varying the gradient.

The Mechanism:

Silica gel (

Troubleshooting Protocol:

Option A: The Triethylamine (TEA) Passivation (Recommended)

Do not simply add TEA to your mobile phase. You must "passivate" the column first to ensure equilibrium.

-

Slurry Preparation: Pack your silica column using a solvent system of Hexane:EtOAc (80:20) containing 1% Triethylamine (TEA) .

-

The Wash: Flush the column with 2 column volumes (CV) of this TEA-spiked solvent. This saturates the acidic silanol sites.

-

Elution: Run your purification gradient without further TEA, or with a reduced amount (0.1%).

-

Why? High concentrations of TEA in the eluent can cause the ester to undergo aminolysis or hydrolysis if water is present, or simply contaminate the product (TEA is hard to remove completely).

-

Option B: The "Ammonia Shift" (Alternative)

If TEA is difficult to remove (high boiling point relative to your vacuum limits), use Ammonia (

-

Method: Use 1% Methanolic Ammonia (7N

in MeOH) as a modifier in your DCM/MeOH gradient. -

Warning: Do not exceed 5% MeOH/NH3 if possible, as the ester is liable to transesterification (becoming the methyl ester) or amidation.

Decision Logic Diagram:

Caption: Decision matrix for selecting the correct stationary phase modification to prevent amine tailing.

Module 2: The "Oiling Out" Phenomenon (Crystallization)[1]

The Symptom: Upon attempting recrystallization, the product separates as a viscous oil at the bottom of the flask rather than forming crystals.

The Mechanism: This molecule has a "greasy" benzophenone core and a polar amine tail. In single solvents, the solubility differential is often too steep. As the hot solution cools, the compound reaches its "oiling limit" (liquid-liquid phase separation) before it reaches its crystal nucleation point.

Troubleshooting Protocol: The "Cloud Point" Titration

-

Dissolution: Dissolve the crude oil in the minimum amount of Acetone or Ethanol (Polar solvent) at 40°C.

-

Note: Avoid Methanol to prevent transesterification.

-

-

Titration: Slowly add Hexane or Heptane (Anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.

-

Re-solubilization: Add just enough of the polar solvent (drops) to make the solution clear again.

-

Nucleation: Remove from heat. Scratch the inner glass surface with a spatula to induce nucleation. Let it cool to room temperature slowly (wrap flask in foil/towel).

-

Cold Soak: Only move to 4°C once solid crystals are visible.

Data: Solvent Compatibility Table

| Solvent System | Suitability | Risk Factor |

| Ethanol / Water | Low | High: Hydrolysis of ester if heated too long. |

| EtOAc / Hexane | High | Low: Good for lipophilic esters. |

| Acetone / Hexane | Medium | Medium: Acetone may dissolve impurities too well. |

| DCM / Ether | Low | High: Product likely too soluble to crystallize. |

Module 3: Chemical Stability (Ester Hydrolysis)

The Symptom: Loss of the ethyl group (formation of carboxylic acid) or appearance of a methyl ester (if MeOH was used).

The Mechanism:

The 4'-carboethoxy group is electron-deficient due to the conjugation with the benzophenone ketone. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water (

Critical Control Points:

-

Workup pH: Never allow the aqueous phase pH to exceed 10 or drop below 2 during extraction.

-

Temperature: Perform all acid-base extractions at 0-5°C (Ice bath).

-

Drying: Ensure organic extracts are dried thoroughly over

before rotary evaporation. Residual water + heat = Hydrolysis.

Self-Validating Workup System: To purify without a column (Acid-Base Extraction):

-

Dissolve crude in

.[1] -

Extract with cold 1M

(Amine goes to water; non-basic impurities stay in Ether). -

Immediately separate the aqueous layer.

-

Wash aqueous layer with fresh Ether.

-

Basify aqueous layer with saturated

(mild base) to pH 8-9 in the presence of fresh DCM.-

Why NaHCO3? NaOH is too strong and will hydrolyze the ester.

-

-

Collect DCM, dry, and evaporate.

Caption: Acid-Base extraction workflow designed to protect the sensitive ester moiety.

Module 4: Salt Formation (The "Silver Bullet")

If the free base remains an oil or is difficult to purify, convert it to a solid salt.

Protocol: Hydrochloride Salt Formation

-

Dissolve the purified oil in anhydrous Diethyl Ether .

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether dropwise.

-

Do not use aqueous HCl.

-

-

The hydrochloride salt should precipitate immediately as a white solid.

-

Filter under Nitrogen (hygroscopic risk).

Protocol: Oxalate Salt Formation If the HCl salt is hygroscopic:

-

Dissolve 1 eq. of compound in Ethanol .

-

Add 1 eq. of Oxalic Acid dissolved in warm Ethanol.

-

Cool slowly. Oxalates often crystallize better than hydrochlorides for bulky amines.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification of amines and esters). Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational techniques for Mannich base synthesis and handling). Link

-

Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. (Specifics on amine-silica interactions and TEA usage). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of ester hydrolysis and Mannich reaction stability). Link

Sources

Optimizing pH conditions for extraction of 4'-Carboethoxy-3-piperidinomethyl benzophenone

Optimizing pH Conditions for Liquid-Liquid Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical process of optimizing pH conditions for the extraction of 4'-Carboethoxy-3-piperidinomethyl benzophenone. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer robust troubleshooting solutions to common challenges encountered in the laboratory.

Part 1: Foundational Principles of pH-Dependent Extraction

The successful extraction of 4'-Carboethoxy-3-piperidinomethyl benzophenone hinges on the molecule's chemical structure, which features two key functional groups: a basic tertiary amine (the piperidinomethyl group) and a neutral ester (the carboethoxy group). The ionization state of the tertiary amine is directly dependent on the pH of the aqueous solution, a principle that can be leveraged to achieve efficient separation from impurities.

-

The Pivotal Role of the Piperidinomethyl Group: The piperidine moiety is a cyclic secondary amine, which in this molecule is alkylated to be a tertiary amine. Tertiary amines are basic and can be protonated in acidic conditions. The equilibrium between the neutral (free base) form and the protonated (salt) form is governed by the pKa of the conjugate acid, which for a protonated piperidine derivative is typically around 10-11.[1][2]

-

In Acidic Conditions (pH < pKa): The amine exists predominantly in its protonated, cationic form (R₃NH⁺). This ionic charge renders the molecule highly soluble in the aqueous phase.

-

In Basic Conditions (pH > pKa): The amine is deprotonated and exists in its neutral, free base form (R₃N). This form is significantly more hydrophobic and preferentially partitions into an immiscible organic solvent.[3][4]

-

-

The Carboethoxy Group - A Note on Stability: The ester functional group is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis to the corresponding carboxylic acid under prolonged exposure to strong acidic or, more notably, strong basic conditions (e.g., high concentrations of NaOH or KOH), especially when heated. This potential degradation is a critical factor to consider when selecting and optimizing extraction conditions.

Visualizing pH-Dependent Speciation

The diagram below illustrates the change in the molecule's dominant form based on the aqueous pH, which is the core principle of the extraction strategy.

Caption: pH-dependent equilibrium of the target compound.

Part 2: Experimental Protocol & Workflow

This section details a robust, self-validating protocol for the pH-optimized liquid-liquid extraction of the target compound from a typical crude reaction mixture.

Recommended Materials

-

Organic Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), or Methyl tert-butyl ether (MTBE). Ethyl acetate is often a good starting choice due to its favorable environmental profile and immiscibility with water.

-

Aqueous Solutions:

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Deionized Water

-

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

-

Equipment: Separatory funnel, beakers, Erlenmeyer flasks, pH meter or pH paper, rotary evaporator.

Step-by-Step Extraction Workflow

The following workflow is designed to isolate the basic target compound from acidic and neutral impurities.

Caption: Standard liquid-liquid extraction workflow.

Detailed Steps:

-

Dissolution: Begin by dissolving the crude solid or oil in a suitable organic solvent, such as ethyl acetate. Add an equal volume of deionized water.

-

Basification: While stirring, slowly add 1 M NaOH to the biphasic mixture. Monitor the pH of the aqueous layer, aiming for a final pH of 11-12. This ensures the piperidinomethyl group is in its neutral, free base form.[3][5] A pH two units above the pKa is generally recommended for complete deprotonation.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

-

Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer (containing the product) will typically be the upper layer if using ethyl acetate, while the lower aqueous layer will contain any acidic impurities and water-soluble byproducts. Drain and collect the aqueous layer for proper disposal.

-

Washing: To remove residual water and break any minor emulsions, wash the remaining organic layer by adding a volume of brine equivalent to about one-third of the organic layer volume. Shake gently and allow the layers to separate.[6]

-

Drying: Drain the brine and transfer the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate, and swirl the flask. The drying agent should move freely when the solution is dry.

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified 4'-Carboethoxy-3-piperidinomethyl benzophenone as its free base.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction process in a direct question-and-answer format.

Troubleshooting Common Problems

| Problem | Question | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | "My final product yield is significantly lower than expected." | 1. Incorrect pH: The aqueous phase was not sufficiently basic, leaving some product in the aqueous layer. 2. Incomplete Extraction: An insufficient number of extraction cycles were performed. 3. Ester Hydrolysis: Prolonged exposure to highly basic conditions caused degradation. | 1. Verify pH: Before discarding the aqueous layer, check its pH. If it is not >11, readjust the pH and re-extract with fresh organic solvent. 2. Repeat Extraction: Perform 2-3 extractions of the aqueous layer with fresh organic solvent to ensure complete transfer of the product. 3. Minimize Exposure: Work efficiently and avoid leaving the mixture in strong base for extended periods. Avoid heating the mixture during extraction. |

| Emulsion | "A thick, cloudy layer formed between the organic and aqueous phases that won't separate." | 1. High Concentration: The crude mixture is too concentrated. 2. Surfactant-like Impurities: Byproducts from the synthesis may be acting as surfactants. 3. Vigorous Shaking: Overly aggressive shaking can create stable emulsions. | 1. Dilute: Add more organic and aqueous solvent to dilute the mixture. 2. Add Brine: Add a saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often helps to break emulsions.[6] 3. Filter: Pass the entire mixture through a pad of Celite or filter paper. 4. Patience: Allow the mixture to stand undisturbed for an extended period (e.g., 30-60 minutes). |

| Impurity in Final Product | "My final product is not pure. What are the likely contaminants?" | 1. Starting Materials: Unreacted starting materials may have been carried through. 2. Hydrolysis Product: The ester may have hydrolyzed to the carboxylic acid. 3. Insufficient Washing: The organic layer was not washed properly. | 1. Back-Extraction: For higher purity, perform a back-extraction. Extract the organic layer with 1 M HCl. The product will move to the acidic aqueous layer. Wash this new aqueous layer with fresh organic solvent to remove neutral impurities. Then, re-basify the aqueous layer to pH >11 and extract the product back into an organic solvent. 2. Chromatography: If impurities persist, purification by column chromatography may be necessary. |

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common extraction issues.

Frequently Asked Questions (FAQs)

Q1: What is the absolute optimal pH for the extraction? A1: The optimal pH is typically 2 units above the pKa of the amine's conjugate acid. For a piperidine derivative, this is in the range of pH 11-12. This ensures that over 99% of the compound is in the neutral, organic-soluble form, maximizing partitioning into the organic phase.[3]

Q2: Which organic solvent is best? A2: The choice depends on the specific impurity profile and downstream applications.

-

Ethyl Acetate (EtOAc): A good general-purpose solvent with moderate polarity. It is less dense than water.

-

Dichloromethane (DCM): Can dissolve a wider range of compounds and is denser than water, which can simplify separations. However, it is a suspected carcinogen and more environmentally harmful.

-

Methyl tert-butyl ether (MTBE): Less prone to forming emulsions than other ethers like diethyl ether.

Q3: How many extractions are necessary? A3: While one extraction will transfer the majority of the product, performing two or three extractions with smaller volumes of fresh organic solvent is more efficient and ensures a more complete recovery than a single extraction with a large volume.

Q4: Can I use a different base, like sodium carbonate? A4: Yes, a weaker base like sodium carbonate or potassium carbonate can be used. This may be preferable if the ester group is particularly sensitive to hydrolysis. However, you must ensure the pH of the aqueous phase still reaches the target of >10 to effectively deprotonate the amine. Carbonates will generate CO₂ gas when neutralizing any acid, so additions must be slow and venting must be performed carefully.

Q5: How can I confirm the identity and purity of my final product? A5: The identity and purity of the extracted compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal for assessing purity and confirming the molecular weight.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.

References

-

Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2). Available at: [Link]

-

Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. Available at: [Link]

-

Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Available at: [Link]

-

Chen, J. H., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Gómez, M. J., et al. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia.pub. Available at: [Link]

-

Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis. Available at: [Link]

-

Solubility of Things. (n.d.). Benzophenone. Available at: [Link]

-

López-García, E., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Chromatography Today. Available at: [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

-

SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available at: [Link]

-

ResearchGate. (2025). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Available at: [Link]

-

Rouskova, M., et al. (2010). The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. Sabinet African Journals. Available at: [Link]

-

CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42436d40d9961726059c1c53b21857943c2c8f85]([Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. uregina.ca [uregina.ca]

- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Thermal instability solutions for 4'-Carboethoxy-3-piperidinomethyl benzophenone

Abstract: This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals working with 4'-Carboethoxy-3-piperidinomethyl benzophenone. While a novel compound, its structural motifs—a benzophenone core, an aromatic ester, and a Mannich base side chain—suggest specific vulnerabilities, particularly to thermal stress. This document outlines potential degradation pathways, provides detailed troubleshooting protocols for common experimental issues, and offers mitigation strategies to ensure the compound's integrity. All recommendations are grounded in established principles of pharmaceutical stability testing and organic chemistry.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solid sample of 4'-Carboethoxy-3-piperidinomethyl benzophenone has developed a yellowish tint after storage at elevated temperatures. What is the likely cause?

A1: The yellowing of benzophenone-containing compounds upon exposure to heat or light is often indicative of oxidative degradation or the formation of conjugated impurities. The benzophenone core itself can be susceptible to photo-oxidation. Additionally, thermal stress can initiate side reactions or degradation of the side chains, leading to chromophores that absorb in the visible spectrum. We recommend performing a comparative analysis using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to correlate the color change with the appearance of new impurity peaks.

Q2: I am observing a new, more polar peak in my HPLC chromatogram during a thermal stress study. What could this impurity be?

A2: A significant increase in polarity often points to the hydrolysis of the 4'-carboethoxy (ethyl ester) group to the corresponding carboxylic acid. This reaction is accelerated by heat, especially in the presence of moisture or acidic/basic residues. To confirm, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to check for a molecular ion corresponding to the hydrolyzed product.

Q3: My assay values for the compound are inconsistent, and I'm seeing a loss of the main peak with a concurrent rise in a non-polar impurity after heating the sample in solution. What degradation pathway does this suggest?

A3: This pattern is characteristic of a retro-Mannich reaction. The 3-piperidinomethyl group is a Mannich base, which can be thermally labile. Under heat, it can fragment, leading to the elimination of piperidine and the formation of a less polar vinylbenzophenone derivative. This is a common degradation pathway for compounds containing such moieties.[1][2][3]

Q4: What are the standard regulatory guidelines I should follow for conducting thermal stability and forced degradation studies?

A4: The International Council for Harmonisation (ICH) provides comprehensive guidelines. Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances, including stress testing under thermal conditions.[4][5][6][7][8] Forced degradation studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[9][10][11][12]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides in-depth solutions for specific instability issues encountered during experimentation.

Guide 1: Issue - Hydrolytic Degradation of the Ester Group

-

Observation: Appearance of a new, early-eluting (more polar) peak during HPLC analysis, particularly when samples are heated in aqueous or protic solvents. Mass spectrometry data indicates a mass loss of 28 Da (loss of C₂H₄).

-

Plausible Cause: The ethyl ester of the 4'-carboethoxy group is susceptible to hydrolysis, forming the 4'-carboxy-3-piperidinomethyl benzophenone. This reaction is catalyzed by acid or base and accelerated by heat.

-

Sample Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

-

0.1 M HCl

-

Purified Water

-

0.1 M NaOH

-

-

Stress Conditions: Incubate aliquots from each solution at 60°C for 24 hours.[9] Keep control samples at 4°C.

-

Analysis: Analyze all samples by LC-MS. Compare the chromatograms of stressed samples against the controls.

-

Confirmation: The identity of the degradant is confirmed if its mass corresponds to the hydrolyzed product and its peak area is significantly larger in the acid and base-stressed samples compared to the water sample and controls.

| Strategy | Mechanism of Action | Implementation Notes |

| pH Control | The rate of ester hydrolysis is pH-dependent, with minima typically occurring in the mid-pH range (4-5). | For solution-based experiments or formulations, use a buffered system (e.g., acetate or citrate buffer) to maintain the pH in a stable range. |

| Moisture Control | Water is a necessary reactant for hydrolysis. | For solid-state storage, use desiccants and tightly sealed containers. For processing, use anhydrous solvents and consider drying the final compound under vacuum.[13] |

| Use of Aprotic Solvents | Eliminates the source of protons that can participate in hydrolysis. | When possible for reactions or short-term storage, use solvents like acetonitrile, THF, or dichloromethane instead of alcohols or water. |

Guide 2: Issue - Thermal Fragmentation via Retro-Mannich Reaction

-

Observation: A decrease in the main compound peak with the appearance of a later-eluting (less polar) peak in reversed-phase HPLC. Often accompanied by the faint odor of piperidine.

-

Plausible Cause: The C-N bond of the piperidinomethyl group cleaves under thermal stress, reversing the Mannich reaction used in its synthesis. This yields a vinylbenzophenone derivative and piperidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A retro-Mannich reaction of a bis-Mannich base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-4'-Bipiperidines via sequential [4 + 4]-[3,3]-retro-Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. youtube.com [youtube.com]

- 7. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]

- 8. ikev.org [ikev.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 4'-Carboethoxy-3-piperidinomethyl benzophenone

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The compound 4'-Carboethoxy-3-piperidinomethyl benzophenone, a complex molecule with multiple functional groups, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of two high-performance liquid chromatography (HPLC) methodologies—conventional Reversed-Phase HPLC (RP-HPLC) and the more advanced Ultra-High-Performance Liquid Chromatography (UHPLC)—for the robust purity determination of this compound.

Our approach moves beyond a simple recitation of protocols. Instead, we delve into the why behind the experimental choices, grounding our recommendations in the principles of chromatographic theory and the practical realities of a fast-paced research and development environment. This guide is designed for researchers, scientists, and drug development professionals seeking to develop a reliable, stability-indicating HPLC method that is both scientifically sound and fit for purpose.

The Analytical Imperative: Why Purity Matters

4'-Carboethoxy-3-piperidinomethyl benzophenone is a molecule of interest in medicinal chemistry, likely as an intermediate or a final API. Its structure, featuring a benzophenone core, an ester, and a tertiary amine, suggests several potential impurities arising from synthesis, degradation, or storage. These can include starting materials, by-products, and degradants formed through hydrolysis, oxidation, or photolysis.[1][2][3] A robust analytical method must be able to separate the main compound from all potential and actual impurities, a capability known as "stability-indicating."

Forced degradation studies are a critical component of developing such a method.[4][5] As mandated by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A), these studies intentionally stress the drug substance under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[6][7] The analytical method must then demonstrate the ability to resolve these degradants from the parent peak and from each other.

Methodological Showdown: RP-HPLC vs. UHPLC

The choice between traditional RP-HPLC and UHPLC is a pivotal decision in method development.[8][9] While both operate on the principle of separating analytes based on their hydrophobicity, the key difference lies in the particle size of the stationary phase and the operating pressure of the system.[10][11]

-

Reversed-Phase HPLC (RP-HPLC) has been the workhorse of pharmaceutical analysis for decades.[12] It typically employs columns packed with particles of 3 to 5 micrometers in diameter and operates at pressures up to 600 bar.

-

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2-micrometer particles and can operate at pressures up to 1500 bar.[10][13] This technological leap offers significant advantages in terms of speed, resolution, and sensitivity.[8]

The following sections will compare these two techniques in the context of developing a purity method for 4'-Carboethoxy-3-piperidinomethyl benzophenone.

Experimental Design: A Tale of Two Methods

To provide a tangible comparison, we will outline the experimental protocols for both an RP-HPLC and a UHPLC method.

Caption: Workflow for HPLC/UHPLC method development and comparison.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Sample Preparation: 1 mg/mL of 4'-Carboethoxy-3-piperidinomethyl benzophenone in 50:50 Acetonitrile:Water

-

Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6.1-7 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Detection: UV at 254 nm

-

Sample Preparation: 1 mg/mL of 4'-Carboethoxy-3-piperidinomethyl benzophenone in 50:50 Acetonitrile:Water

Rationale for Method Parameters:

-

Stationary Phase: A C18 column is a versatile and common choice for reversed-phase chromatography, offering good retention for moderately polar to nonpolar compounds like benzophenone derivatives.[14]

-

Mobile Phase: A simple mobile phase of acetonitrile and water with a formic acid modifier is chosen. The formic acid helps to protonate the piperidinomethyl group, leading to better peak shape and consistent retention.

-

Gradient Elution: A gradient is necessary to elute both the polar and nonpolar impurities within a reasonable timeframe.

-

Temperature: Elevated column temperatures (especially for UHPLC) reduce mobile phase viscosity, allowing for higher flow rates and improved peak efficiency.

-

Detection: Benzophenone and its derivatives have a strong UV chromophore, making UV detection at 254 nm a suitable choice.[15]

Performance Comparison: The Data Speaks

The true measure of a method's superiority lies in its performance metrics. The following table summarizes hypothetical but realistic data obtained from the analysis of a stressed sample of 4'-Carboethoxy-3-piperidinomethyl benzophenone using both methods.

| Parameter | RP-HPLC | UHPLC | Justification |

| Run Time (min) | 35 | 7 | UHPLC's smaller particle size and higher pressure capabilities allow for significantly faster separations.[9] |

| Resolution (Rs) between API and closest eluting impurity | 1.8 | 2.5 | A resolution of >1.5 is generally considered baseline separation, but higher values indicate a more robust method.[14][16] UHPLC's higher efficiency leads to sharper peaks and better resolution.[13] |

| Peak Asymmetry (Tailing Factor) | 1.3 | 1.1 | A value closer to 1 indicates a more symmetrical peak.[17][18] The higher efficiency of the UHPLC column often results in better peak shapes. |